

Application Notes and Protocols: 5-Methyl-1H-indole-3-carbaldehyde in Organic Synthesis

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Compound of Interest

Compound Name: 5-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1347387

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **5-methyl-1H-indole-3-carbaldehyde** as a versatile building block for the synthesis of diverse, biologically active compounds. Detailed protocols for key transformations and quantitative data on the biological activities of the resulting molecules are presented to facilitate research and development in medicinal chemistry and organic synthesis.

Introduction

5-Methyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of bioactive natural products and synthetic compounds. The aldehyde functional group at the C3 position is highly reactive and serves as a key handle for various chemical transformations, including condensations, cycloadditions, and multicomponent reactions. The methyl group at the C5 position can influence the electronic properties and lipophilicity of the resulting molecules, potentially enhancing their biological activity and pharmacokinetic profiles. This document outlines key synthetic applications of **5-methyl-1H-indole-3-carbaldehyde** and provides detailed protocols for the synthesis of promising classes of bioactive molecules.

Key Synthetic Applications

5-Methyl-1H-indole-3-carbaldehyde is a valuable precursor for the synthesis of several classes of biologically active compounds, including:

- **Chalcones:** Synthesized via Claisen-Schmidt condensation, these α,β -unsaturated ketones are known for their potent anticancer, anti-inflammatory, and antioxidant properties.
- **Schiff Bases:** Formed by the condensation with primary amines, these compounds and their metal complexes exhibit a broad spectrum of antimicrobial and anticancer activities.
- **Bis(indolyl)methanes (BIMs):** Resulting from the reaction with indoles, BIMs are investigated for their anticancer and chemopreventive activities.
- **Knoevenagel Condensation Products:** Reaction with active methylene compounds yields derivatives with various biological activities.

Experimental Protocols

Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of **5-methyl-1H-indole-3-carbaldehyde** with an acetophenone derivative to yield an indole-chalcone.

General Procedure:

- To a solution of **5-methyl-1H-indole-3-carbaldehyde** (1 equivalent) and an appropriate acetophenone (1 equivalent) in ethanol, add an aqueous solution of a strong base (e.g., 10-40% NaOH or KOH).
- Stir the reaction mixture vigorously at room temperature for 12-24 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
- The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of Schiff Bases

This protocol details the formation of a Schiff base from **5-methyl-1H-indole-3-carbaldehyde** and a primary amine.

General Procedure:

- Dissolve equimolar amounts of **5-methyl-1H-indole-3-carbaldehyde** and a selected primary amine in ethanol or methanol.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
- If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

Synthesis of Bis(indolyl)methanes (BIMs)

This protocol outlines the acid-catalyzed reaction of **5-methyl-1H-indole-3-carbaldehyde** with indole to produce a bis(indolyl)methane.

General Procedure:

- To a solution of **5-methyl-1H-indole-3-carbaldehyde** (1 mmol) in anhydrous dichloromethane (DCM) (10 mL) under a nitrogen atmosphere, add indole (2 mmol).
- Add a Lewis acid catalyst (e.g., FeCl_3 , 10 mol%) in one portion.
- Stir the reaction mixture at room temperature and monitor the progress by TLC.^[1]
- Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (15 mL).^[1]

- Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).[1]
- Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[1]
- Remove the solvent under reduced pressure.[1]
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]

Knoevenagel Condensation

This protocol describes the condensation of **5-methyl-1H-indole-3-carbaldehyde** with an active methylene compound.

General Procedure:

- Dissolve **5-methyl-1H-indole-3-carbaldehyde** (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (10 mL).[1]
- Add a catalytic amount of a base, such as piperidine (2-3 drops).[1]
- Stir the mixture at room temperature. The product may begin to precipitate.
- Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[1]
- Collect the solid product by filtration, wash with cold ethanol, and dry.
- If necessary, the crude product can be purified by recrystallization.

Data Presentation

Anticancer Activity of Indole-3-carbaldehyde Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from indole-3-carbaldehydes.

Compound Class	Derivative	Cancer Cell Line	IC ₅₀ (μM)	Reference
Chalcone	3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one	COX-1	8.1 ± 0.2 μg/mL	[2]
Chalcone	3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one	COX-2	9.5 ± 0.8 μg/mL	[2]
Indolyl-tetralone Chalcone	Compound 1l	A549 (NSCLC)	0.55	[3]
Indolyl-tetralone Chalcone	Compound 1g	A549 (NSCLC)	0.11	[3]
Sulfonohydrazide	4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide	MCF-7	13.2	[4]
Sulfonohydrazide	4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide	MDA-MB-468	8.2	[4][5]
Thiosemicarbazone	1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone	Various	0.9 - 1.9 μg/mL	[4]

Palladium(II) Complex	Indole-3- carbaldehyde thiosemicarbazone complex 4	HepG-2	22.8	
Palladium(II) Complex	Indole-3- carbaldehyde thiosemicarbazone complex 5	HepG-2	67.1	[6]

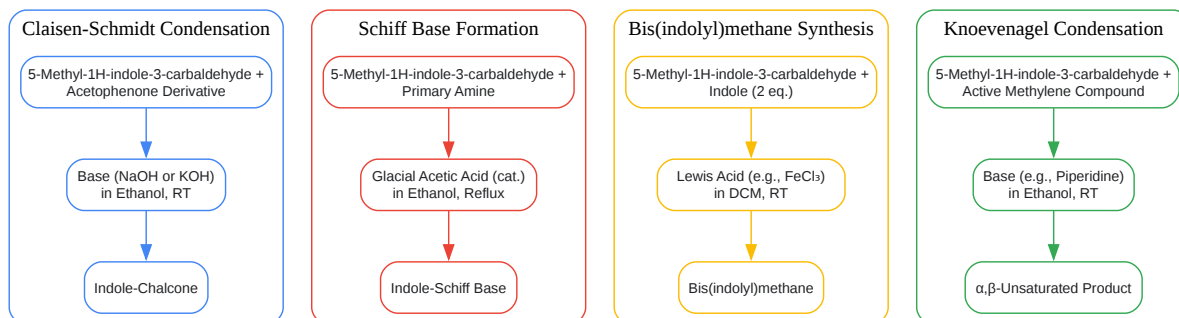
Antimicrobial Activity of Indole-3-carbaldehyde Derivatives

The following table presents the antimicrobial activity of Schiff bases and other derivatives of indole-3-carbaldehydes.

Compound Class	Derivative	Microbial Strain	MIC (µg/mL)	Reference
Schiff Base	N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine	Dickeya species	2000	[7]
Schiff Base	N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine	Fusarium oxysporum	5000	[7]
Aminoguanidine-indole	Compound 3O	Clinical K. pneumoniae	4 - 8	[1]
Aminoguanidine-indole	Compound 3P	Clinical K. pneumoniae	4 - 8	[1]
Aminoguanidine-indole	Compound 4O	Clinical K. pneumoniae	4 - 8	[1]
Aminoguanidine-indole	Compound 4P	Clinical K. pneumoniae	4 - 8	[1]

Visualizations

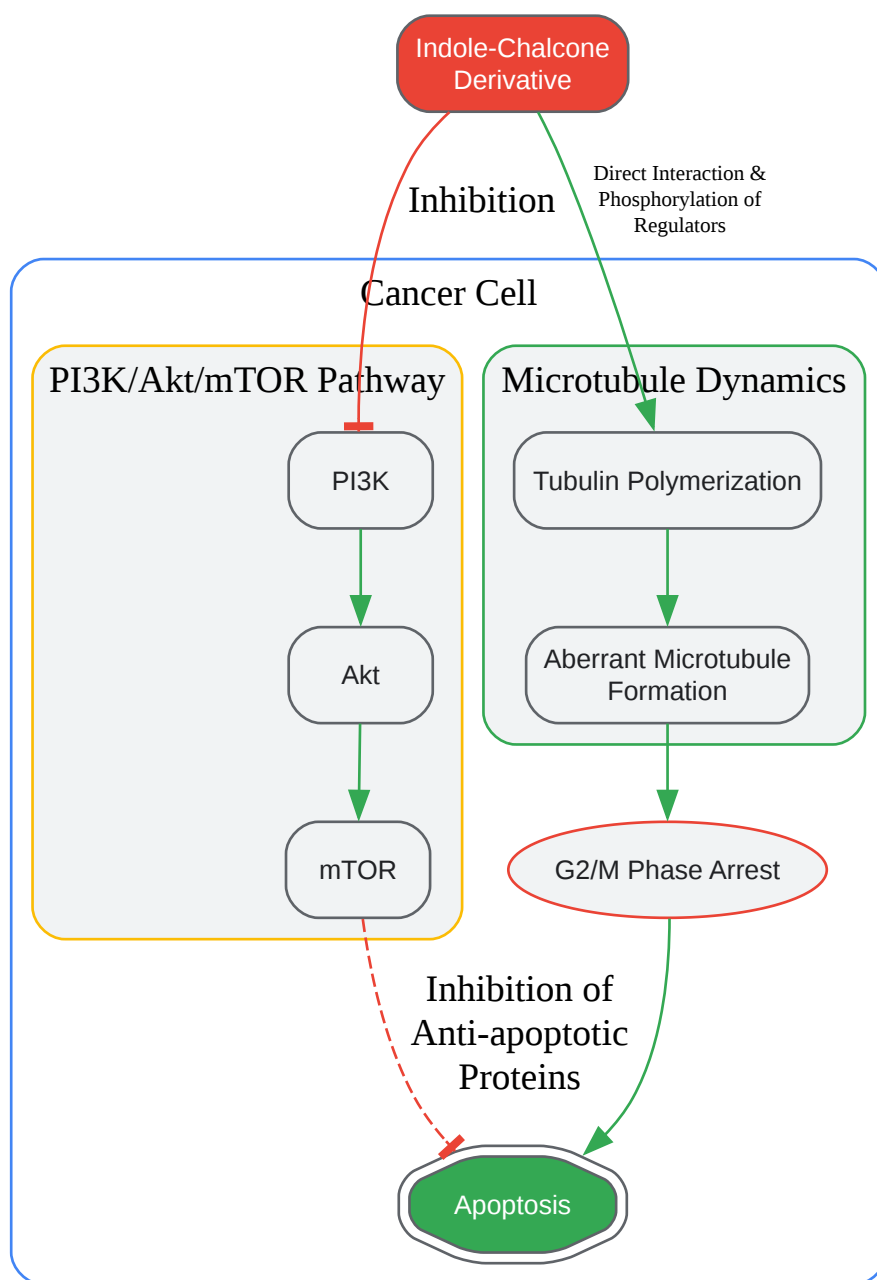
Synthetic Workflows



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Caption: General synthetic workflows for derivatives of **5-methyl-1H-indole-3-carbaldehyde**.

Anticancer Mechanism of Indole-Chalcones



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Caption: Proposed anticancer mechanism of indole-chalcones involving disruption of microtubule dynamics and inhibition of the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[8]

Experimental Workflow for Bioactivity Screening



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Caption: A typical experimental workflow for the synthesis and biological evaluation of derivatives from **5-methyl-1H-indole-3-carbaldehyde**.

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